molecular formula C12H14BrF3N2 B8120949 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine

1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine

Cat. No.: B8120949
M. Wt: 323.15 g/mol
InChI Key: CFCOTUYQYKCXGJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group and a trifluoroethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine typically involves the reaction of 3-bromophenylamine with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoroethyl groups contribute to its unique chemical properties, which can influence its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
  • 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)amine

Comparison: 1-(3-Bromophenyl)-4-(2,2,2-trifluoroethyl)-piperazine is unique due to the presence of both a bromophenyl group and a trifluoroethyl group attached to the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential applications compared to similar compounds. For example, the presence of the piperazine ring can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-10-2-1-3-11(8-10)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCOTUYQYKCXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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